Cobalt bis(2-ethylhexanoate)
Overview
Description
Cobalt bis(2-ethylhexanoate), also known as Cobalt bis(2-ethylhexanoate), is a useful research compound. Its molecular formula is C8H16CoO2 and its molecular weight is 203.14 g/mol. The purity is usually 95%.
The exact mass of the compound Cobalt bis(2-ethylhexanoate) is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 25.05 g/l at 20 °c, ph 6.97 (after 72 hours shaking); 6.3 g/l at 37 °c, ph 6.31-6.54 (after 72 hours shaking)solubility in water, 40.3 g/l at 20 °c, ph 6.8 /oecd guideline 105 (water solubility)/. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Caproates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Plastics -> Other functions -> Filler. However, this does not mean our product can be used or applied in the same or a similar way.
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Scientific Research Applications
Ethylene Oligomerization and Polymerization : Cobalt bis(2-ethylhexanoate) and its derivatives have been extensively studied for their role in the oligomerization and polymerization of ethylene. These processes are crucial in the production of polyethylene, a widely used plastic material. Enhanced performance, in terms of higher activities and longer catalyst lifetimes, has been reported for cobalt catalysts in these reactions (Tellmann et al., 2005).
Innovations in Iron and Cobalt Catalysts : Research has focused on synthesizing derivatives of cobalt complexes and exploring optimal reaction parameters for maximizing activity in ethylene oligomerization and polymerization. This includes innovations in creating new models of iron and cobalt complexes as catalysts (Sun, Zhang, & Zuo, 2008).
High-Temperature Polymerization : Some cobalt complexes, when activated with specific cocatalysts, have shown unique properties, such as high activity in ethylene polymerization at temperatures higher than 80°C. This is significant for industrial applications where high-temperature processes are required (Zhang, Sun, Xiao, & Hao, 2010).
Oxidative Addition and C–H Activation Chemistry : Cobalt complexes, including Cobalt bis(2-ethylhexanoate), have been explored for their potential in oxidative addition chemistry, a key process in many chemical transformations, including the activation of C–H bonds (Semproni, Atienza, & Chirik, 2014).
Ethylene Oligomerization in Ionic Liquids : Cobalt catalysts have been used in ethylene oligomerization within ionic liquids, which is a promising area due to the unique properties of ionic liquids in chemical reactions (Thiele & Souza, 2011).
Metal Ion Extraction in Water Purification : Cobalt bis(2-ethylhexanoate) has also been applied in water purification, particularly in metal ion extraction processes. This is significant in addressing environmental pollution and recycling valuable metals (Bart & Reidetschlager, 1991).
Oxygen-Carrying Cobalt Complexes : Research has been conducted on cobalt complexes that can reversibly bind oxygen, a property that has potential applications in areas like artificial blood and oxygen sensors (Wang & Schaefer, 1969).
Mechanism of Action
Target of Action
Cobalt bis(2-ethylhexanoate) primarily targets the sodium/bicarbonate transporter activity of SLC4A4 . This transporter plays a crucial role in pH homeostasis . The compound may stimulate this transporter activity, which is essential for acid overload removal from the retina and retina epithelium, and acid release in the choriocapillaris in the choroid .
Mode of Action
The compound interacts with its targets through a process of reversible hydration of carbon dioxide . This interaction leads to changes in the activity of the sodium/bicarbonate transporter, which in turn affects pH homeostasis .
Biochemical Pathways
It is known to be involved in the regulation of fluid secretion into the anterior chamber of the eye .
Pharmacokinetics
It is known that the compound is a liquid with a density of 1002 g/mL at 25 °C . This property could potentially impact its bioavailability.
Result of Action
The action of Cobalt bis(2-ethylhexanoate) results in the regulation of pH homeostasis, which is essential for acid overload removal from the retina and retina epithelium, and acid release in the choriocapillaris in the choroid . It also plays a crucial role in the polymerization reactions, facilitating the formation of high-quality polymer products .
Action Environment
The action, efficacy, and stability of Cobalt bis(2-ethylhexanoate) can be influenced by environmental factors. For instance, it is used as a drying agent in coatings and paints, and its performance can be affected by the ambient humidity . Additionally, it is known to be a class C1 combustible liquid, and should be stored accordingly .
Safety and Hazards
Future Directions
Properties
{ "Design of the Synthesis Pathway": "The synthesis of Cobalt bis(2-ethylhexanoate) can be achieved by reacting cobalt acetate with 2-ethylhexanoic acid in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under anhydrous conditions to prevent the formation of cobalt hydroxide.", "Starting Materials": [ "Cobalt acetate", "2-ethylhexanoic acid", "Thionyl chloride", "Anhydrous solvents (such as toluene or benzene)" ], "Reaction": [ "Step 1: Dissolve 10 g of cobalt acetate in 50 mL of anhydrous toluene or benzene in a dry flask.", "Step 2: Add 20 mL of 2-ethylhexanoic acid to the flask and stir the mixture for 30 minutes.", "Step 3: Slowly add 10 mL of thionyl chloride to the mixture with constant stirring. The reaction mixture will become hot and the solution will turn yellow.", "Step 4: Continue stirring the mixture for 2 hours at room temperature.", "Step 5: Heat the mixture to 60°C and stir for an additional 2 hours.", "Step 6: Cool the mixture to room temperature and filter off any precipitate that forms.", "Step 7: Concentrate the filtrate under reduced pressure to obtain the crude product.", "Step 8: Purify the crude product by recrystallization from a suitable solvent (such as toluene or ethanol) to obtain pure Cobalt bis(2-ethylhexanoate)." ] } | |
CAS No. |
136-52-7 |
Molecular Formula |
C8H16CoO2 |
Molecular Weight |
203.14 g/mol |
IUPAC Name |
cobalt;2-ethylhexanoic acid |
InChI |
InChI=1S/C8H16O2.Co/c1-3-5-6-7(4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10); |
InChI Key |
AAZSASWTJCLJGM-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Co+2] |
Canonical SMILES |
CCCCC(CC)C(=O)O.[Co] |
boiling_point |
Decomposes at approximately 90 deg before boiling if heated in an aluminum crucible under nitrogen |
Color/Form |
Blue liquid Blue-violet mass Purple to dark blue waxy solid at 20 °C |
density |
1.25 at 21.6 °C /OECD Guideline 109 (Density of Liquids and Solids)/ |
melting_point |
Melts in the range between 53-58 °C if heated in an aluminum crucible under nitrogen; melts under decomposition in the range between 64-84 °C if heated in an glass capillary under ai |
136-52-7 | |
physical_description |
Liquid |
Pictograms |
Flammable; Irritant; Health Hazard; Environmental Hazard |
Related CAS |
13586-82-8 |
solubility |
In water, 25.05 g/L at 20 °C, pH 6.97 (after 72 hours shaking); 6.3 g/L at 37 °C, pH 6.31-6.54 (after 72 hours shaking) Solubility in water, 40.3 g/L at 20 °C, pH 6.8 /OECD Guideline 105 (Water Solubility)/ |
Synonyms |
2-ethylhexanoic acid cobalt salt cobalt octoate cobalt-2-ethylhexanoate |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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